molecular formula C9H3BrClF3N2 B8131641 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline

Cat. No.: B8131641
M. Wt: 311.48 g/mol
InChI Key: DSMCLKHXNPZIAT-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline is a halogenated quinazoline derivative characterized by a bromine atom at position 8, a chlorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 6 on the quinazoline core. Quinazolines are nitrogen-containing heterocycles widely utilized in pharmaceutical and agrochemical research due to their structural versatility and bioactivity.

Properties

IUPAC Name

8-bromo-2-chloro-6-(trifluoromethyl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrClF3N2/c10-6-2-5(9(12,13)14)1-4-3-15-8(11)16-7(4)6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMCLKHXNPZIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of bromine, chlorine, and trifluoromethyl groups through various substitution reactions. For example, the synthesis might involve:

Industrial Production Methods

Industrial production of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine, chlorine, or trifluoromethyl groups .

Scientific Research Applications

Medicinal Chemistry

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline has been extensively studied for its potential as a lead compound in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing new pharmaceuticals aimed at treating diseases such as cancer.

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that quinazoline derivatives can inhibit cancer cell proliferation. For example, structure-activity relationship (SAR) studies demonstrated that modifications in the quinazoline structure can enhance antiproliferative activities against various cancer cell lines .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundTarget Cancer TypeIC50 (µM)
8-Bromo-2-chloro-6-(trifluoromethyl)quinazolineLung CancerLow micromolar range
Other Quinazoline DerivativesVariousVaries
  • Antimicrobial Activity : The compound is also being investigated for its potential antimicrobial properties, which could lead to new treatments for resistant bacterial strains .

Case Studies

Several studies have documented the efficacy of quinazoline derivatives in clinical settings:

  • VEGFR Inhibition : A study highlighted that compounds similar to 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline demonstrated potent inhibition of the vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis. The compound showed an IC50 value of 36.78 nM against VEGFR-2 under hypoxic conditions, indicating its potential as an anti-cancer agent .
  • Epidermal Growth Factor Receptor (EGFR) : Another study focused on quinazoline derivatives targeting EGFR, which is overexpressed in many tumors. The ability to inhibit this receptor suggests that 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline could be effective in treating cancers associated with EGFR overexpression .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets. This can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : The placement of bromine and trifluoromethyl groups significantly alters electronic properties. For instance, 6-Bromo-2,4-dichloroquinazoline and its positional isomer 8-Bromo-2,4-dichloroquinazoline share the same molecular formula but differ in reactivity due to bromine positioning .

Physicochemical Properties

Comparative data for solubility, stability, and reactivity are critical for synthetic applications:

  • Solubility : 6-Bromo-2,4-dichloroquinazoline is slightly soluble in water, typical for halogenated quinazolines due to hydrophobic substituents . The trifluoromethyl group in the target compound likely further reduces aqueous solubility, enhancing organic phase partitioning.
  • Thermal Stability : Brominated quinazolines like 6-Bromo-2-chloro-8-fluoroquinazoline exhibit predicted boiling points of ~308°C , whereas trifluoromethylated derivatives may display higher thermal stability due to the -CF₃ group’s strong bond strength.
  • Acidity : The pKa of 6-Bromo-2-chloro-8-fluoroquinazoline is -1.68, indicating strong acidity at the quinazoline N-atoms, a trait shared across halogenated derivatives . The -CF₃ group in the target compound could further lower pKa values, increasing electrophilicity.

Biological Activity

8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline is a notable compound within the quinazoline family, recognized for its diverse biological activities, particularly in anticancer research. This article provides an in-depth analysis of its biological activity, including data tables and research findings from various studies.

Chemical Structure and Properties

The molecular formula of 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline is C₉H₃BrClF₃N₂, with a molecular weight of 261.48 g/mol. The compound features a fused bicyclic structure that includes a benzene ring and a pyrimidine ring, with multiple halogen substituents that enhance its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Quinazolines, including 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline, have been widely studied for their pharmacological properties. This compound has demonstrated significant anticancer activity , primarily through the inhibition of various kinases involved in tumor progression.

Key Findings from Research Studies

  • Anticancer Mechanism :
    • Studies indicate that quinazoline derivatives can inhibit ERK1/2 phosphorylation, which is crucial in cancer cell signaling pathways. The compound has shown IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an effective anticancer agent .
    • In vitro studies reveal that 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline can induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation .
  • Comparison with Other Quinazolines :
    • A comparative analysis of structurally similar compounds shows varying degrees of biological activity based on their substituents. For instance, compounds like 8-bromo-2-chloroquinazolin-4-amine exhibit a similarity index of 0.79 with 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline, indicating comparable biological properties.

Table 1: Structural Comparison of Quinazoline Derivatives

Compound NameStructural FeaturesSimilarity Index
8-Bromo-2-chloroquinazolin-4-amineAmino group at position 40.79
2,4-Dichloro-7-fluoroquinazolineFluorine substitution at position 70.71
4-Chloro-5,7-difluoroquinazolineTwo fluorine substituents0.61
8-Bromo-2-chloroquinazolineLacks trifluoromethyl group0.79
2-ChloroquinazolineSimplified structure with fewer halogens0.70

Case Studies

  • Inhibition Studies :
    • A study on the inhibition of EGFR (Epidermal Growth Factor Receptor) by quinazoline derivatives highlighted that compounds similar to 8-bromo-2-chloro-6-(trifluoromethyl)quinazoline showed significant inhibitory effects against non-small-cell lung cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that the binding affinity of this compound to the ATP binding site of EGFR kinase is comparable to established inhibitors like gefitinib, showcasing its potential for targeted anticancer therapy .

Q & A

Q. What are the established synthetic routes for 8-Bromo-2-chloro-6-(trifluoromethyl)quinazoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via halogenation and substitution reactions. For example, bromination of quinazoline precursors using bromine in acetic acid (yields ~29% under controlled dropwise addition ), followed by chlorination at the 2-position. Key factors include:
  • Temperature control (e.g., 0–5°C for bromine addition to prevent decomposition).
  • Solvent choice (glacial acetic acid enhances electrophilic substitution ).
  • Catalytic optimization (e.g., NaOAc for pH stabilization ).
    Yields are often improved via reflux in polar aprotic solvents like DMF .

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve substituent patterns (e.g., trifluoromethyl at C6 shows distinct splitting ).
  • HPLC-MS : Quantifies purity (>97% achievable with C18 columns and acetonitrile/water gradients ).
  • Elemental Analysis : Validates stoichiometry (e.g., C8_8H4_4BrClF3_3N2_2 requires C: 33.43%, H: 1.40% ).

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer :
  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (bromine and chlorinated intermediates are corrosive ).
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 141.1°C flash point ).
  • Waste Disposal : Halogenated byproducts require segregated storage and professional disposal .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what competing pathways exist?

  • Methodological Answer : The C8 bromine acts as a leaving group, enabling Pd-catalyzed couplings. However, competing reactions include:
  • Hydrodehalogenation : Over-reduction in the presence of excess Pd(0) .
  • Nucleophilic Aromatic Substitution : Secondary amines may displace bromine at C8 under basic conditions (e.g., Et3_3N in THF ).
    Optimization requires inert atmospheres (Ar/N2_2) and controlled stoichiometry of boronic acids .

Q. How can contradictory biological activity data (e.g., antibacterial vs. antifungal) for quinazoline derivatives be systematically resolved?

  • Methodological Answer :
  • Dose-Response Studies : Establish IC50_{50} values across Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • SAR Analysis : Compare substituent effects (e.g., trifluoromethyl enhances lipophilicity and membrane penetration ).
  • Assay Validation : Use standardized protocols (CLSI guidelines) to minimize variability in MIC measurements .

Q. What computational strategies predict structure-activity relationships (SAR) for optimizing kinase inhibition?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase ).
  • QSAR Models : Train on datasets linking substituent electronegativity (e.g., Cl/Br) to inhibitory potency (R2^2 >0.85 achievable ).
  • MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER) .

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